molecular formula C15H17FN2O2 B2806173 N-(1-Cyano-1-cyclopropylethyl)-2-(2-fluoro-5-methylphenoxy)acetamide CAS No. 1385467-73-1

N-(1-Cyano-1-cyclopropylethyl)-2-(2-fluoro-5-methylphenoxy)acetamide

Cat. No. B2806173
CAS RN: 1385467-73-1
M. Wt: 276.311
InChI Key: WXDIETXTEZOKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyano-1-cyclopropylethyl)-2-(2-fluoro-5-methylphenoxy)acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CCPA is a synthetic compound that belongs to the class of amides and is used as a selective agonist for the adenosine A1 receptor.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds similar to N-(1-Cyano-1-cyclopropylethyl)-2-(2-fluoro-5-methylphenoxy)acetamide, exploring novel synthetic pathways and chemical properties. For instance, Yang Man-li et al. (2008) synthesized novel acetamide derivatives using 3-fluoro-4-cyanophenol as a primary compound, demonstrating the structural versatility of these molecules through elemental analysis, IR, and NMR techniques (Yang Man-li, 2008). Similarly, Peng Zeng, Yuefei Hu, and Hongwen Hu (1997) reported on the convenient reduction of N-(2-Substituted-1-cyanoethenyl) Acetamides, showcasing a general and convenient preparation method for acyclic Reissert compounds (Peng Zeng et al., 1997).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into the biological activities of acetamide derivatives has revealed their potential in anticancer, anti-inflammatory, and analgesic applications. For example, a study by P. Rani et al. (2014) developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which showed promising anticancer and anti-inflammatory activities (P. Rani et al., 2014).

Herbicidal Activity

The synthesis and evaluation of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides have been explored for their herbicidal activities. A study by Daoxin Wu et al. (2011) showed that these compounds exhibited significant herbicidal activities against dicotyledonous weeds, demonstrating the agricultural applications of such chemical derivatives (Daoxin Wu et al., 2011).

Optical Properties and Chemical Sensors

The exploration of orcinolic derivatives for optical properties and as chemical sensors has shown the versatility of acetamide derivatives in analytical chemistry. B. Wannalerse et al. (2022) investigated the synthesis, crystal structure, DFT calculations, and optical properties of specific orcinolic derivatives, highlighting their potential as OH− indicators (B. Wannalerse et al., 2022).

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-5-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-10-3-6-12(16)13(7-10)20-8-14(19)18-15(2,9-17)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDIETXTEZOKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.